molecular formula C12H20ClN5 B5857074 N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine

N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine

Cat. No. B5857074
M. Wt: 269.77 g/mol
InChI Key: IRCFOWLTCIRCBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine, also known as BCTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily M member 8 (TRPM8), which is a cold-sensing ion channel that is involved in various physiological processes.

Mechanism of Action

N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine acts as a competitive antagonist of TRPM8 by binding to the channel's pore region and preventing the influx of calcium ions. This inhibition of TRPM8 activity leads to a decrease in cold sensitivity and pain sensation.
Biochemical and Physiological Effects:
N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine has been shown to have various biochemical and physiological effects. In animal studies, N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine has been shown to reduce cold sensitivity and pain sensation. Additionally, N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine has been shown to inhibit the growth and metastasis of cancer cells by targeting TRPM8.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine in lab experiments is its high selectivity for TRPM8. This allows researchers to specifically target this ion channel without affecting other channels. However, one limitation of using N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine. One potential application of N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine is in the development of drugs for the treatment of chronic pain. Another potential application is in the development of drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanisms of TRPM8 inhibition by N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine and to identify any potential side effects of N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine.

Synthesis Methods

N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine can be synthesized using a multi-step process that involves the reaction of various reagents and solvents. The synthesis of N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine starts with the reaction of tert-butylamine with 6-chloro-1,3,5-triazine-2,4-dichloride to form tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine. The intermediate product is then reacted with cyclopentylamine to form N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine.

Scientific Research Applications

N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine has been extensively studied for its potential applications in medical research. The compound has been shown to be a potent and selective TRPM8 antagonist, which makes it a promising candidate for the development of drugs that target this ion channel. TRPM8 has been implicated in various physiological processes, including pain sensation, thermoregulation, and cancer progression.

properties

IUPAC Name

2-N-tert-butyl-6-chloro-4-N-cyclopentyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClN5/c1-12(2,3)18-11-16-9(13)15-10(17-11)14-8-6-4-5-7-8/h8H,4-7H2,1-3H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCFOWLTCIRCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)NC2CCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-N-tert-butyl-6-chloro-4-N-cyclopentyl-1,3,5-triazine-2,4-diamine

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